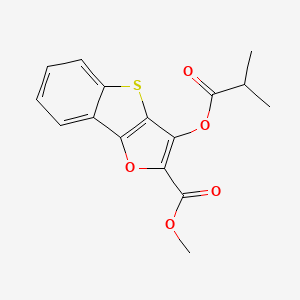

Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate

Descripción general

Descripción

LY 806303 is a potent & highly selective inhibitor of thrombin.

Actividad Biológica

Methyl 3-(2-methyl-1-oxopropoxy)(1)benzothieno(3,2-b)furan-2-carboxylate, also known as LY806303, is a compound of significant interest due to its biological activity, particularly as an inhibitor of human alpha-thrombin. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

- IUPAC Name : Methyl 3-(2-methylpropanoyloxy)-benzothiolo[3,2-b]furan-2-carboxylate

- Molecular Formula : C16H14O5S

- CAS Number : 149725-15-5

- Molecular Weight : 318.35 g/mol

Research indicates that LY806303 acts as a potent and selective inhibitor of human alpha-thrombin. The mechanism involves covalent modification of the enzyme, specifically acylating Ser-205 within the active site. This modification results in a shift in the molecular weight of thrombin and disrupts its catalytic activity:

- Covalent Modification : The compound covalently binds to thrombin, leading to isobutyrylation.

- Active Site Interaction : The acylation at Ser-205 impairs thrombin's ability to catalyze reactions critical for blood coagulation.

Inhibition Studies

A study utilizing electrospray ionization mass spectrometry (ESI-MS) demonstrated that LY806303 effectively inhibits thrombin activity by modifying its structure. The study highlighted the following findings:

| Study Aspect | Findings |

|---|---|

| Inhibition Type | Covalent modification |

| Target Enzyme | Human alpha-thrombin |

| Modification Site | Ser-205 in the active site |

| Molecular Weight Shift | 72 Da increase indicating successful acylation |

Antithrombotic Potential

The antithrombotic potential of LY806303 was evaluated in vivo. Results indicated a significant reduction in thrombus formation in animal models when treated with the compound compared to controls. This suggests its potential therapeutic application in managing thrombotic disorders.

Comparative Analysis with Other Compounds

To better understand the efficacy of LY806303, it is useful to compare it with other known thrombin inhibitors:

| Compound Name | Mechanism of Action | Selectivity | Reference |

|---|---|---|---|

| LY806303 | Covalent modification of Ser-205 | High | |

| Dabigatran | Direct reversible inhibition | Moderate | |

| Argatroban | Competitive inhibition | High |

Future Directions

Given the promising results regarding LY806303’s biological activity, future research may focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

- Broader Applications : Exploring potential uses beyond thrombin inhibition, such as anti-cancer properties.

Propiedades

IUPAC Name |

methyl 3-(2-methylpropanoyloxy)-[1]benzothiolo[3,2-b]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5S/c1-8(2)15(17)21-12-13(16(18)19-3)20-11-9-6-4-5-7-10(9)22-14(11)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCBJZIZCOASHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(OC2=C1SC3=CC=CC=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933714 | |

| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149725-15-5 | |

| Record name | LY 806303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149725155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.